molecular formula C18H12N4O4S B3008929 9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-66-2

9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B3008929
CAS RN: 690251-66-2
M. Wt: 380.38
InChI Key: ORNFMKYEGOLADZ-UHFFFAOYSA-N
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Description

The compound 9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is obtained by condensing 2-amino-4-methylpyridine with triethyl methanetricarboxylate . This suggests that the synthesis of the target compound could involve similar condensation and substitution reactions, possibly involving a nitrophenylamine and a suitable pyrido[1,2-a]thieno[2,3-d]pyrimidine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using NMR 1H spectroscopy and, in the case of optically active derivatives, by polarimetry . For the compound , similar analytical techniques would likely be employed to confirm its structure, including the position of the methyl group and the presence of the nitrophenyl moiety.

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied in the context of their biological activity. For instance, the methylation of the pyridine moiety has been considered to optimize biological properties, such as analgesic effects . The presence of a nitro group in the target compound could also imply reactivity towards reduction or participation in electron transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds can be inferred from their molecular structure. For example, the presence of a pyrimidine ring can contribute to the stability and potential π-π interactions, as seen in the study of 9-Methyl-3-Thiophen-2-YI-Thieno [3,2-e] [1,2,4] Thriazolo [4,3-c] Pyrimidine-8-Carboxylic Acid Ethyl Ester crystals . The nitro group in the target compound would likely contribute to its acidity and could affect its solubility and stability.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Modification for Enhanced Biological Properties : The study by Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in the molecule to optimize its biological properties. They focused on the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus and synthesized a series of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Their research aimed to enhance analgesic properties, noting an increase in biological activity, especially in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Antimicrobial Activity : Kolisnyk et al. (2015) synthesized a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and studied their antimicrobial activity. They found that these compounds exhibited more activity than reference drugs against certain strains, highlighting their potential as antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

  • Synthesis of Fused Polyheterocyclic Systems : Bakhite et al. (2005) reported the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the versatile chemical nature and the potential for creating a variety of fused polyheterocyclic systems with this core structure (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Synthesis of Related Fused Thiazolo Derivatives : Ahmed (2003) detailed the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3‐d]pyrimidines and related fused thiazolo derivatives. This research emphasizes the chemical adaptability of the core structure and its ability to form various fused derivatives, potentially expanding its applications in medicinal chemistry (Ahmed, 2003).

properties

IUPAC Name

10-methyl-N-(4-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c1-10-3-2-8-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-4-6-12(7-5-11)22(25)26/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNFMKYEGOLADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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